2-(2-Aminothiazol-4-yl)-4-bromophenol
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Overview
Description
2-(2-Aminothiazol-4-yl)-4-bromophenol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-4-yl)-4-bromophenol typically involves the reaction of 2-aminothiazole with a brominated phenol derivative. One common method includes the use of thiourea and brominated acetophenone in the presence of a base, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminothiazol-4-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)-4-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-4-yl)-4-bromophenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Aminothiazole: The parent compound, known for its broad spectrum of biological activities.
4-Bromo-2-aminothiazole: A closely related compound with similar antimicrobial properties.
2-(2-Aminothiazol-4-yl)phenol: Another derivative with comparable biological activities
Uniqueness: 2-(2-Aminothiazol-4-yl)-4-bromophenol stands out due to the presence of both the bromine atom and the phenolic group, which enhance its reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrN2OS |
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Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-4-bromophenol |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
InChI Key |
OLNVRZGHNCKSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CSC(=N2)N)O |
Origin of Product |
United States |
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